ナフトフルラン

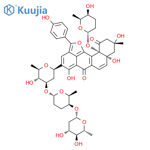

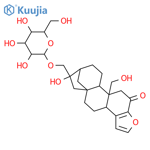

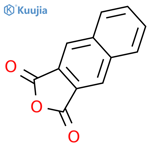

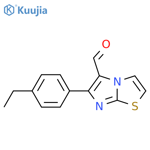

ナフトフルランはナフタレン環とフラン環が融合した多環式芳香族炭化水素(PAH)であり、特異な電子構造と化学的安定性を備えています。この構造により、電気的・光学的特性が強化され、有機合成における中間体としての応用が可能です。特に求電子置換反応や付加反応において高い選択性を示すため、精密な合成プロセスに適しています。また、高温や酸化環境下でも分解しにくい性質から、触媒や機能性材料の開発においても注目されています。高純度試薬としての供給が求められ、分析精度に配慮した取り扱いが重要です。

関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

推奨される供給者

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品